1,1'-Dibutyl-4,4'-bipyridinium diiodide
Overview
Description
1,1’-Dibutyl-4,4’-bipyridinium diiodide is an organic compound with the molecular formula C18H26N2I2 It is a derivative of bipyridinium, where the nitrogen atoms are substituted with butyl groups, and it is paired with iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dibutyl-4,4’-bipyridinium diiodide can be synthesized through a reaction involving 4,4’-bipyridyl and butyl iodide. The reaction typically takes place in an acetone solution under an argon atmosphere to prevent oxidation. The mixture is stirred at 50°C for about 5 hours, followed by slow cooling to room temperature. The resulting precipitate is filtered and dried under vacuum to obtain the final product .
Industrial Production Methods
While specific industrial production methods for 1,1’-Dibutyl-4,4’-bipyridinium diiodide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibutyl-4,4’-bipyridinium diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can participate in redox reactions, where it can be reduced to form radical cations or further oxidized.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium dications, while reduction can produce radical cations.
Scientific Research Applications
1,1’-Dibutyl-4,4’-bipyridinium diiodide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and coordination compounds.
Biology: Its redox properties make it useful in studying electron transfer processes in biological systems.
Industry: It can be used in the development of electrochromic materials and devices.
Mechanism of Action
The mechanism of action of 1,1’-Dibutyl-4,4’-bipyridinium diiodide primarily involves its redox properties. The bipyridinium core can accept and donate electrons, making it an effective mediator in electron transfer reactions. This property is exploited in various applications, including electrochemical devices and biological studies.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diethyl-4,4’-bipyridinium diiodide: Similar structure but with ethyl groups instead of butyl groups.
1,1’-Diheptyl-4,4’-bipyridinium dibromide: A heptyl-substituted analog used in electrochromic materials.
Uniqueness
1,1’-Dibutyl-4,4’-bipyridinium diiodide is unique due to its specific butyl substitution, which affects its solubility, reactivity, and overall chemical behavior compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.2HI/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXVOYDYBMOFR-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[I-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942957 | |
Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2074-51-3 | |
Record name | 4,4'-Bipyridinium, 1,1'-dibutyl-, diiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.